Ethyl 7-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloroquinoline-3-carboxylate is a compound that falls under the category of quinoline-3-carboxylates . Quinoline heterocycles are widely found in medicinally important natural products . They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Synthesis Analysis
The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .Scientific Research Applications
Application 1: Antibacterial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Ethyl 7-chloroquinoline-3-carboxylate, also referred to as ethyl-2-chloroquinoline-3-carboxylates in the research, is used in the synthesis of potential antibacterial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .
- Methods of Application or Experimental Procedures : The compound is synthesized from o-aminobenzophenones in two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
- Results or Outcomes : All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
Application 2: Antimicrobial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Ethyl 7-chloroquinoline-3-carboxylate is used in the synthesis of potential antimicrobial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .
- Methods of Application or Experimental Procedures : The compound is synthesized from o-aminobenzophenones in two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .
- Results or Outcomes : Hexahydro-[3,4’-biquinoline]-3’-carboxylate 7 showed a compelling antimicrobial activity at 6.25 μg mL −1 with a 96% inhibition .
Safety And Hazards
While specific safety data for Ethyl 7-chloroquinoline-3-carboxylate was not found, safety data for a similar compound, Ethyl 4-chloroquinoline-3-carboxylate, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling .
Future Directions
Quinoline heterocycles, including Ethyl 7-chloroquinoline-3-carboxylate, are very interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Several strategies for their synthesis have been developed, but the search continues to find a better and improved methodology . In recent decades, chemists have focused much attention on environmentally friendly reactions .
properties
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloroquinoline-3-carboxylate | |
CAS RN |
133455-49-9 | |
Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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